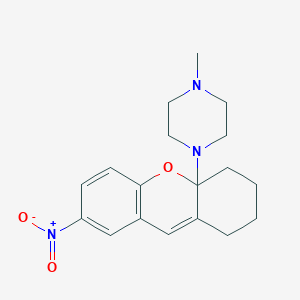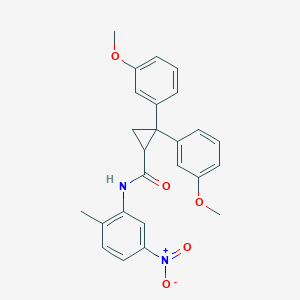
1-methyl-4-(7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(7-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)piperazine is a complex organic compound that features a piperazine ring substituted with a xanthene derivative
準備方法
The synthesis of 1-methyl-4-(7-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)piperazine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the xanthene derivative and the piperazine ring.
Reaction Conditions: The xanthene derivative is nitrated under controlled conditions to introduce the nitro group. This step requires careful temperature control and the use of nitrating agents such as nitric acid.
Coupling Reaction: The nitrated xanthene derivative is then coupled with 1-methylpiperazine under basic conditions to form the final compound. This step often involves the use of coupling agents and solvents to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often through the use of continuous flow reactors and automated systems.
化学反応の分析
1-Methyl-4-(7-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)piperazine undergoes various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the xanthene and piperazine rings.
Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and nucleophiles (e.g., alkyl halides).
科学的研究の応用
1-Methyl-4-(7-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 1-methyl-4-(7-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in cell function and behavior.
類似化合物との比較
1-Methyl-4-(7-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)piperazine can be compared with similar compounds such as:
1-Methyl-4-(7-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-Methyl-4-(7-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)morpholine: Contains a morpholine ring, offering different chemical properties.
1-Methyl-4-(7-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)pyrrolidine: Features a pyrrolidine ring, which may affect its biological activity.
These comparisons highlight the uniqueness of the piperazine ring in influencing the compound’s chemical and biological properties.
特性
分子式 |
C18H23N3O3 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
1-methyl-4-(7-nitro-1,2,3,4-tetrahydroxanthen-4a-yl)piperazine |
InChI |
InChI=1S/C18H23N3O3/c1-19-8-10-20(11-9-19)18-7-3-2-4-15(18)12-14-13-16(21(22)23)5-6-17(14)24-18/h5-6,12-13H,2-4,7-11H2,1H3 |
InChIキー |
QBUOZFOFFOMNGB-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C23CCCCC2=CC4=C(O3)C=CC(=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]-3-phenyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B15010811.png)
![8-chloro-1,3-dimethyl-7-[2-oxo-2-(piperidin-1-yl)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15010815.png)
![(5E)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15010820.png)
![1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione](/img/structure/B15010827.png)
![1-(Dimethoxymethyl)-17-(furan-2-ylmethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B15010838.png)
![ethyl (2E)-5-(2,4-dimethoxyphenyl)-7-methyl-2-[3-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15010846.png)

![1-{[5-(4-Methylphenoxy)furan-2-yl]methyl}piperidine](/img/structure/B15010861.png)
![1-{[3-(3-methoxyphenyl)-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperidine-4-carboxamide](/img/structure/B15010868.png)
![1-{4-[Chloro(difluoro)methoxy]phenyl}-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B15010873.png)
![2-({(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B15010888.png)
![7-[2-(Adamantan-1-YL)-2-oxoethyl]-8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B15010895.png)
![2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15010903.png)
![3-bromo-4-ethoxy-N-{2-[3-(trifluoromethyl)phenyl]-2H-benzotriazol-5-yl}benzamide](/img/structure/B15010906.png)
